molecular formula C17H13BrN2O2S B11528558 (2Z,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11528558
M. Wt: 389.3 g/mol
InChI Key: MVTMDQUYMNZDMW-OQLLNIDSSA-N
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Description

(2Z,5E)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a bromohydroxyphenyl group and a methylphenylimino group attached to a thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-hydroxybenzaldehyde with 3-methylaniline to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final thiazolidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a corresponding ketone or aldehyde, while reduction of the imino group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for developing new pharmaceuticals.

    Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2Z,5E)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Schiff Bases: Compounds formed from the condensation of an aldehyde or ketone with an amine.

    Bromohydroxyphenyl Derivatives: Compounds containing a bromohydroxyphenyl group.

Uniqueness

What sets (2Z,5E)-5-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c1-10-3-2-4-12(7-10)19-17-20-16(22)15(23-17)9-11-5-6-14(21)13(18)8-11/h2-9,21H,1H3,(H,19,20,22)/b15-9+

InChI Key

MVTMDQUYMNZDMW-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)Br)S2

Origin of Product

United States

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